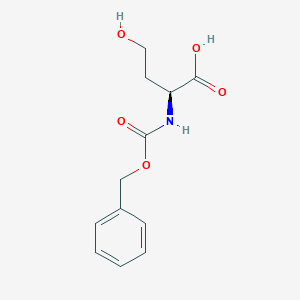

Cbz-L-Homoserine

Description

Properties

IUPAC Name |

(2S)-4-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c14-7-6-10(11(15)16)13-12(17)18-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,17)(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBXPAGGJJMSWLC-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333191 | |

| Record name | Cbz-L-Homoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35677-88-4 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-homoserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35677-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cbz-L-Homoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cbz-L-Homoserine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Carbobenzyloxy-L-homoserine (Cbz-L-Homoserine) is a protected amino acid derivative of L-homoserine. The attachment of the benzyloxycarbonyl (Cbz or Z) group to the amine of L-homoserine serves as a crucial protecting strategy in peptide synthesis, preventing the amine from participating in unwanted side reactions during the formation of peptide bonds. While L-homoserine itself is a key intermediate in the biosynthesis of essential amino acids such as methionine and threonine, Cbz-L-Homoserine is primarily utilized as a building block in the chemical synthesis of peptides and other complex organic molecules. This guide provides a detailed overview of its chemical structure, properties, and relevant experimental considerations.

Chemical Structure and Properties

Cbz-L-Homoserine is characterized by a benzyl chloroformate moiety attached to the nitrogen atom of L-homoserine. This imparts specific chemical properties that are essential for its application in organic synthesis.

Table 1: Chemical Identifiers for Cbz-L-Homoserine

| Identifier | Value |

| IUPAC Name | (2S)-4-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid |

| Synonyms | N-(Benzyloxycarbonyl)-L-homoserine, N-Carbobenzoxy-L-homoserine, Z-L-Homoserine |

| CAS Number | 35677-88-4 |

| Molecular Formula | C12H15NO5[1] |

| Molecular Weight | 253.25 g/mol [1] |

| SMILES | O=C(O)C--INVALID-LINK--CO |

| InChI | InChI=1S/C12H15NO5/c14-7-6-10(11(15)16)13-12(17)18-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,17)(H,15,16)/t10-/m0/s1 |

Table 2: Physicochemical Properties of Cbz-L-Homoserine and Related Compounds

| Property | Cbz-L-Homoserine | N-Cbz-L-homoserine lactone | N-[(Benzyloxy)carbonyl]-D-homoserine |

| Melting Point | Data not available in searched sources | 117.0 to 120.0 °C | N/A[2] |

| Boiling Point | Data not available in searched sources | Data not available | 519.9±50.0 °C at 760 mmHg[2] |

| Solubility | Data not available in searched sources | Soluble in chloroform | Data not available |

| Appearance | White to off-white solid (presumed) | White to Almost white powder to crystal | Data not available |

Note: Quantitative physicochemical data for Cbz-L-Homoserine is not well-documented in publicly available literature. The data for related compounds is provided for reference.

Experimental Protocols

General Synthesis of N-Benzyloxycarbonyl (Cbz) Protected Amino Acids

While a specific, detailed protocol for the synthesis of Cbz-L-Homoserine from L-homoserine was not found in the searched literature, a general method for the N-benzyloxycarbonylation of amino acids can be adapted. This typically involves the reaction of the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions. A patent for a method to prepare N-benzyloxycarbonyl amino acids suggests using a phase transfer catalyst to improve yields for amino acids with hydroxyl functionality, such as homoserine[3].

General Procedure Outline:

-

Dissolution of Amino Acid: The amino acid (L-homoserine) is dissolved in an aqueous solution, and the pH is adjusted to be basic (e.g., pH ~11) by the addition of a base like sodium hydroxide. This deprotonates the amino group, making it nucleophilic.

-

Addition of Cbz-Cl: Benzyl chloroformate is added to the reaction mixture. To improve the reaction for hydroxyl-containing amino acids, a phase transfer catalyst may be employed[3].

-

Reaction: The reaction is stirred, and the pH is maintained in the basic range. The nucleophilic amino group attacks the electrophilic carbonyl carbon of benzyl chloroformate, displacing the chloride and forming the N-Cbz protected amino acid.

-

Workup and Isolation: After the reaction is complete, the mixture is typically acidified to protonate the carboxylic acid. The product can then be extracted with an organic solvent.

-

Purification: The crude product is purified, often by recrystallization, to yield the pure N-Cbz protected amino acid.

The following diagram illustrates a generalized workflow for the synthesis and purification of a Cbz-protected amino acid.

Caption: Generalized workflow for the synthesis of Cbz-L-Homoserine.

Biological Activity and Signaling Pathways

There is limited information available in the searched literature regarding the direct biological activity or involvement in signaling pathways of Cbz-L-Homoserine itself. Its primary role is as a synthetic intermediate in peptide chemistry.

However, its lactone form, N-Cbz-L-homoserine lactone , has been investigated for its biological effects. It has been described as a synthetic compound that can be used as a radioligand for positron emission tomography (PET) and has been shown to bind to the glutamate receptor in the brain. It is taken up by cells via an active transport mechanism and has shown some efficacy against bladder cancer cells in studies, though it did not affect cancerous cells in other organs. It has also been noted to have potential hepatotoxic effects and may inhibit the cellular uptake of other compounds like glucose.

The broader family of N-acyl-homoserine lactones, which are structurally related to the deprotected and acylated form of homoserine lactone, are well-known signaling molecules in bacterial quorum sensing. These molecules regulate gene expression in a population-density-dependent manner in many Gram-negative bacteria. While Cbz-L-Homoserine is not a direct participant in these pathways, its core structure is related to these important biological signaling molecules.

Due to the lack of specific signaling pathways directly involving Cbz-L-Homoserine, a signaling pathway diagram cannot be generated for this compound. The logical relationship for its primary use is in the context of peptide synthesis, as illustrated in the workflow diagram above.

Conclusion

Cbz-L-Homoserine is a valuable reagent for chemical synthesis, particularly in the construction of peptides where the protection of the amine functionality of L-homoserine is required. While its own physicochemical properties are not extensively documented, its utility as a synthetic building block is well-established. The biological activities associated with its structural analogs, particularly the lactone derivatives, highlight the importance of the homoserine scaffold in biological systems. However, further research is needed to fully characterize the properties and any potential direct biological roles of Cbz-L-Homoserine.

References

- 1. chemscene.com [chemscene.com]

- 2. N-[(Benzyloxy)carbonyl]-D-homoserine Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 3. US4500726A - Method for preparing N-benzyloxycarbonyl amino acids containing additional functionality - Google Patents [patents.google.com]

Cbz-L-Homoserine synthesis from L-aspartic acid

An In-Depth Technical Guide to the Synthesis of Cbz-L-Homoserine from L-Aspartic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of N-α-Carbobenzyloxy-L-homoserine (Cbz-L-Homoserine), a valuable chiral building block in medicinal chemistry and drug development, from the readily available starting material, L-aspartic acid. This document details two primary synthetic routes, providing in-depth experimental protocols, quantitative data, and logical diagrams to facilitate understanding and replication.

Introduction

L-homoserine and its protected derivatives are crucial intermediates in the synthesis of various biologically active molecules, including non-canonical amino acids for peptide synthesis and complex natural products. The protection of the α-amino group with the carbobenzyloxy (Cbz) group is a common strategy in peptide chemistry due to its stability under various reaction conditions and its facile removal by catalytic hydrogenolysis.[1][2] The synthesis of Cbz-L-Homoserine from L-aspartic acid involves two key transformations: the protection of the amino group and the selective reduction of one of the carboxylic acid functionalities.

This guide explores two viable synthetic pathways:

-

Route 1: Direct N-protection of L-aspartic acid followed by the selective mono-reduction of the resulting N-Cbz-L-aspartic acid.

-

Route 2: A multi-step approach involving mono-esterification of L-aspartic acid, N-protection of the amino group, reduction of the free carboxylic acid, and subsequent ester hydrolysis.

Route 1: Direct Protection and Selective Mono-Reduction

This route is the more direct approach and relies on the chemoselective reduction of one carboxylic acid group in the presence of the other.

Logical Workflow for Route 1

Caption: Synthetic pathway of Route 1.

Step 1: Synthesis of N-Cbz-L-Aspartic Acid

The first step involves the protection of the amino group of L-aspartic acid with a carbobenzyloxy group. This is typically achieved through a Schotten-Baumann reaction using benzyl chloroformate (Cbz-Cl) under alkaline conditions.[1][2]

Experimental Protocol:

-

Dissolution: Dissolve L-aspartic acid (1.0 equivalent) in a 2 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath to maintain a temperature of 0-5 °C.

-

Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C. The pH should be maintained between 8 and 10.[2] A mixed buffer system of sodium carbonate and sodium bicarbonate can also be used for better pH control on a larger scale.[3][4]

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 6 M HCl. A white precipitate of N-Cbz-L-aspartic acid will form.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

| Reagent/Product | Molecular Weight ( g/mol ) | Molar Equivalents |

| L-Aspartic Acid | 133.10 | 1.0 |

| Sodium Carbonate | 105.99 | 2.5 |

| Benzyl Chloroformate | 170.59 | 1.1 |

| N-Cbz-L-Aspartic Acid | 267.25 | - |

Table 1: Reagents for the synthesis of N-Cbz-L-Aspartic Acid.

Step 2: Selective Mono-reduction of N-Cbz-L-Aspartic Acid

This is the most critical step of this route. Borane complexes, such as borane-tetrahydrofuran (BH3·THF), are highly effective reagents for the selective reduction of carboxylic acids to alcohols in the presence of many other functional groups.[5][6][7] The key to achieving mono-reduction of a dicarboxylic acid is the careful control of the stoichiometry of the borane reagent.

Experimental Protocol:

-

Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

Dissolution: Suspend N-Cbz-L-aspartic acid (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Addition of Borane: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of borane-THF complex (approximately 1.0-1.5 equivalents of BH3) dropwise. The exact stoichiometry may require optimization to maximize the yield of the mono-reduced product and minimize the formation of the diol.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours and then at room temperature overnight.

-

Quenching: Carefully quench the reaction by the slow addition of methanol at 0 °C until the evolution of hydrogen gas ceases.

-

Work-up: Remove the solvent under reduced pressure. The residue can be co-evaporated with methanol several times to remove boric acid esters.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to isolate N-Cbz-L-Homoserine.

| Reagent/Product | Molecular Weight ( g/mol ) | Molar Equivalents |

| N-Cbz-L-Aspartic Acid | 267.25 | 1.0 |

| Borane-THF (BH3) | 13.83 (as BH3) | 1.0 - 1.5 |

| N-Cbz-L-Homoserine | 253.26 | - |

Table 2: Reagents for the selective mono-reduction.

Route 2: Mono-esterification, Protection, and Reduction

This route offers an alternative strategy where the two carboxylic acid groups are differentiated by mono-esterification, allowing for a more straightforward selective reduction of the remaining free carboxylic acid.

Logical Workflow for Route 2

Caption: Synthetic pathway of Route 2.

Step 1: Synthesis of L-Aspartic Acid β-Methyl Ester Hydrochloride

This step selectively esterifies the β-carboxylic acid.

Experimental Protocol (Adapted from[8]):

-

Reaction Setup: Cool methanol to -10 °C and slowly add thionyl chloride (SOCl2).

-

Addition of Amino Acid: Add L-aspartic acid to the cooled solution.

-

Reaction: Allow the solution to warm to room temperature slowly.

-

Crystallization: After approximately 30 minutes at room temperature, add absolute ether to induce crystallization of the hydrochloride salt.

-

Isolation: Filter the colorless needles and wash with absolute ether. The crude product is often used in the next step without further purification.

Step 2: Synthesis of N-Cbz-L-Aspartic Acid β-Methyl Ester

The amino group of the mono-ester is then protected.

Experimental Protocol (Adapted from[8]):

-

Dissolution: Dissolve L-Aspartic acid β-methyl ester hydrochloride (1.0 equivalent) in a mixture of water and dioxane.

-

Base Addition: Cool the solution to 0 °C and add sodium carbonate (1.0 equivalent).

-

Cbz-Cl Addition: Add a solution of benzyl chloroformate (1.0 equivalent) in dioxane dropwise over 2-3 hours at 0 °C.

-

Reaction: Stir the reaction mixture at room temperature overnight.

-

Work-up and Extraction: Extract the solution with ethyl acetate. Acidify the aqueous layer to pH 2 with 6 M HCl and extract the product into ethyl acetate.

-

Isolation: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the product. A reported yield for this step is 63%.[8]

Step 3: Selective Reduction of the α-Carboxylic Acid

With the β-carboxylic acid protected as a methyl ester, the free α-carboxylic acid can be selectively reduced using borane-THF.

Experimental Protocol:

The protocol is similar to that described in Route 1, Step 2. N-Cbz-L-aspartic acid β-methyl ester (1.0 equivalent) is dissolved in anhydrous THF and treated with borane-THF complex (approximately 1.0 equivalent of BH3) at 0 °C, followed by stirring at room temperature. The work-up and purification are analogous.

Step 4: Hydrolysis of the Methyl Ester

The final step is the saponification of the methyl ester to yield the desired Cbz-L-Homoserine.

Experimental Protocol:

-

Dissolution: Dissolve the N-Cbz-L-Homoserine methyl ester in a mixture of THF and water.

-

Hydrolysis: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.1-1.5 equivalents) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: Acidify the reaction mixture to pH 2-3 with 1 M HCl.

-

Extraction and Isolation: Extract the product into ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to afford N-Cbz-L-Homoserine.

Data Summary

| Compound | Starting Material | Key Reagents | Reported Yield | Reference |

| N-Cbz-L-Aspartic Acid β-Methyl Ester | L-Aspartic Acid β-Methyl Ester HCl | Cbz-Cl, Na2CO3 | 63% | [8] |

| Cbz-L-CHG | L-CHG | Cbz-Cl | 82.3% | [9] |

| Ethyl 6-hydroxyhexanoate | Adipic acid monoethyl ester | Borane-THF | 88% | [7] |

| p-Cyanobenzyl alcohol | p-Cyanobenzoic acid | Borane-THF | 82% | [7] |

Table 3: Representative yields for N-Cbz protection and selective borane reduction of carboxylic acids. (Note: CHG refers to cyclohexylglycine. Yields for the direct synthesis of Cbz-L-Homoserine from L-aspartic acid are not explicitly reported in the cited literature and would require experimental determination.)

Conclusion

The synthesis of Cbz-L-Homoserine from L-aspartic acid is a feasible process for chemical research and development. Route 1 offers a more concise pathway, with the success hinging on the careful control of the selective mono-reduction step. Route 2, while longer, provides a more controlled approach by differentiating the two carboxylic acid groups through mono-esterification. The choice of route will depend on the specific requirements of the researcher, including scale, available reagents, and the desired purity of the final product. The experimental protocols provided herein are based on established chemical transformations and offer a solid foundation for the synthesis of this valuable compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 4. experts.umn.edu [experts.umn.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. jchps.com [jchps.com]

- 9. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]

The Biological Activity of Cbz-L-Homoserine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities associated with Cbz-L-Homoserine derivatives and their structurally related analogs. While specific quantitative data for N-Cbz-L-Homoserine derivatives is limited in publicly available literature, this document synthesizes findings from closely related homoserine lactone analogs to offer insights into their potential therapeutic applications, particularly in oncology. The guide details the antiproliferative effects, underlying signaling pathways, and relevant experimental protocols for the evaluation of these compounds.

Antiproliferative and Cytotoxic Activities

N-acyl-L-homoserine lactones (AHLs), the core structure of the compounds of interest, have demonstrated notable antiproliferative activity against various cancer cell lines. The nature of the acyl group plays a significant role in determining the cytotoxic potency.

Chalcone-Based Homoserine Lactone Analogs

Recent studies have focused on the synthesis and biological evaluation of chalcone-based homoserine lactone analogs. These compounds have shown promising activity against prostate cancer cells. The chalcone moiety, a well-known pharmacophore in anticancer drug discovery, appears to enhance the cytotoxic effects of the homoserine lactone scaffold.

Data Presentation: Antiproliferative Activity of Chalcone-Based Homoserine Lactone Analogs

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected chalcone-containing homoserine lactone analogs against human prostate cancer cell lines, DU145 and PC-3.

| Compound ID | Cell Line | IC50 (µM)[1] |

| 6c | DU145 | 3.0 - 5.0 |

| PC-3 | 3.0 - 5.0 | |

| 6e | DU145 | 3.0 - 5.0 |

| PC-3 | 3.0 - 5.0 | |

| 6h | DU145 | 3.0 - 5.0 |

| PC-3 | 3.0 - 5.0 |

Note: The specific structures of compounds 6c, 6e, and 6h are detailed in the original research publication. These compounds feature a chalcone moiety attached to the homoserine lactone core.

N-Cbz-L-Homoserine Lactone

While detailed quantitative data is scarce, N-Cbz-L-homoserine lactone has been reported to be effective against bladder cancer cells[2]. This suggests that the carbobenzyloxy (Cbz) group, while often used as a protecting group in peptide synthesis, may contribute to or permit cytotoxic activity in the final molecule. Further studies are required to quantify this activity and elucidate the mechanism of action. The compound has also been noted to have potential hepatotoxic effects and can inhibit the uptake of other molecules like glucose into cells[2].

Mechanism of Action: Induction of Apoptosis via TRAIL/DR5 Pathway

A significant finding in the study of homoserine lactone analogs is their ability to induce apoptosis in cancer cells. Evidence suggests that some of these compounds can activate the extrinsic apoptosis pathway by targeting the death receptor 5 (DR5), also known as TRAIL receptor 2 (TRAIL-R2)[1].

The activation of DR5 by these small molecules can lead to a synergistic effect on growth inhibition and apoptosis when used in combination with the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)[1]. This suggests that these compounds may act as sensitizers to TRAIL-based therapies.

Signaling Pathway: TRAIL/DR5-Mediated Apoptosis

The following diagram illustrates the signaling cascade initiated by the activation of the DR5 receptor, leading to apoptosis.

Caption: TRAIL/DR5 signaling pathway initiated by homoserine lactone analogs.

Antimicrobial Activity

In addition to anticancer potential, Cbz-protected amino acids have been shown to exhibit antibacterial activity and can help overcome antibiotic resistance in a wide spectrum of bacterial strains, including Escherichia coli, Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Vibrio cholera, and Enterococcus faecalis[3]. Although specific minimum inhibitory concentration (MIC) values for Cbz-L-Homoserine derivatives are not yet available, the general activity of this class of compounds suggests that they may represent a promising area for the development of novel antimicrobial agents.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activity of homoserine lactone derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of compounds on the metabolic activity of cells, which is an indicator of cell viability.

Experimental Workflow: MTT Assay

Caption: General workflow for determining cell viability using the MTT assay.

Detailed Protocol:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the Cbz-L-Homoserine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Colony Formation Assay

This assay assesses the long-term effect of a compound on the ability of single cells to proliferate and form colonies.

Detailed Protocol:

-

Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells) in 6-well plates.

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of the Cbz-L-Homoserine derivatives for a specified duration.

-

Incubation: Remove the compound-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 1-2 weeks, allowing colonies to form.

-

Fixation and Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with 0.5% crystal violet solution for 20 minutes.

-

Colony Counting: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

Caspase Activity Assay

This assay measures the activity of caspases, key enzymes in the apoptotic pathway, to confirm that cell death is occurring via apoptosis.

Detailed Protocol:

-

Cell Lysis: Treat cells with the test compound for a specified time, then harvest and lyse the cells in a lysis buffer.

-

Substrate Addition: Add a fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7) to the cell lysate.

-

Incubation: Incubate the mixture at 37°C.

-

Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths. The increase in fluorescence corresponds to the cleavage of the substrate by active caspases.

Conclusion and Future Directions

The available evidence suggests that Cbz-L-Homoserine derivatives and their analogs are a promising class of compounds with potential applications in cancer therapy and as antimicrobial agents. The antiproliferative activity of related homoserine lactones, mediated through the activation of the TRAIL/DR5 apoptotic pathway, highlights a key area for further investigation.

Future research should focus on:

-

Synthesis and Screening: A broader library of Cbz-L-Homoserine derivatives should be synthesized and screened against a diverse panel of cancer cell lines and microbial strains to establish a clear structure-activity relationship.

-

Quantitative Analysis: Rigorous determination of IC50, Ki, and MIC values for well-characterized Cbz-L-Homoserine derivatives is essential.

-

Mechanism of Action Studies: Detailed investigation into the signaling pathways modulated by these compounds, including their effects on other apoptotic and cell survival pathways, is needed.

-

In Vivo Studies: Promising candidates should be evaluated in preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By addressing these research gaps, the full therapeutic potential of Cbz-L-Homoserine derivatives can be unlocked for the development of novel drugs.

References

role of Cbz-L-Homoserine in peptide chemistry

An In-depth Technical Guide to the Role of Cbz-L-Homoserine in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide chemistry and therapeutic development, the incorporation of non-canonical amino acids is a cornerstone of innovation. These unique building blocks allow for the synthesis of peptides with enhanced stability, novel conformations, and tailored biological activities.[1][2] Among these, L-Homoserine and its derivatives are of significant interest. This technical guide focuses on the multifaceted role of N-Carboxybenzyl-L-Homoserine (Cbz-L-Homoserine), a critical intermediate and building block in modern peptide synthesis.

Cbz-L-Homoserine leverages the utility of the homoserine scaffold—with its versatile hydroxyl side chain—and the robust, well-established carboxybenzyl (Cbz or Z) protecting group.[3][4] This combination provides chemists with a powerful tool for a range of applications, from constructing complex peptide libraries to engineering peptidomimetics and cyclic peptides.[5][6] This document will provide a detailed exploration of Cbz-L-Homoserine, its chemical properties, its incorporation into peptide chains, and its pivotal role in advanced peptide modification strategies.

Core Concepts: The Cbz Protecting Group and the Homoserine Scaffold

The Carboxybenzyl (Cbz) Protecting Group

First introduced by Bergmann and Zervas in 1932, the carboxybenzyl group was a foundational development in peptide synthesis.[3] It is renowned for its stability under a wide range of conditions and its specific cleavage method, which provides orthogonality with other common protecting groups like Boc (acid-labile) and Fmoc (base-labile).[3][7][8]

-

Introduction: The Cbz group is typically introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) under mild alkaline conditions (pH 8-10).[4]

-

Stability: It is stable against the acidic conditions used to remove Boc groups and the basic conditions used for Fmoc removal, making it highly valuable in multi-step synthesis.[7][8]

-

Cleavage: The standard method for Cbz deprotection is catalytic hydrogenolysis (e.g., H₂ gas with a Palladium-on-carbon catalyst), which is a very mild process that occurs at neutral pH.[3][8] This reaction cleaves the benzyl C-O bond, releasing the free amine, toluene, and carbon dioxide.

The Homoserine Scaffold

Homoserine, a non-proteinogenic amino acid, is structurally similar to serine but with an additional methylene group in its side chain.[9] This extended side chain provides a primary alcohol, which serves as a versatile chemical handle for various post-synthesis modifications.[9] A key transformation is its ability to cyclize into a stable homoserine lactone, a moiety that is significant in bacterial quorum sensing and can be leveraged in peptide design.[5][10][11]

Physicochemical and Quantitative Data

The properties of Cbz-L-Homoserine and its lactone form are summarized below. This data is essential for planning synthetic routes and purification procedures.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| Cbz-L-Homoserine | C₁₂H₁₅NO₅ | 253.25 | - | 35677-88-4 |

| Cbz-L-Homoserine Lactone | C₁₂H₁₃NO₄ | 235.24 | White Crystalline Solid | 35677-89-5 |

Key Applications and Experimental Protocols

Cbz-L-Homoserine is not merely a protected amino acid but a strategic component in several advanced peptide synthesis workflows.

Direct Incorporation via Solid-Phase Peptide Synthesis (SPPS)

Cbz-L-Homoserine can be incorporated into a growing peptide chain using standard coupling protocols in Fmoc- or Boc-based SPPS. The Cbz group remains on the homoserine residue, providing side-chain protection until it is selectively removed.

This protocol outlines the coupling of the Cbz-L-Homoserine residue to a resin-bound peptide with a free N-terminal amine.

-

Resin Preparation:

-

Start with a pre-swelled Fmoc-deprotected peptide-resin in a reaction vessel. Wash the resin thoroughly with N,N-Dimethylformamide (DMF) (3x).[12]

-

-

Amino Acid Activation:

-

In a separate vial, dissolve Cbz-L-Homoserine (3 eq. relative to resin loading) and a coupling activator like HCTU (3 eq.) in DMF.

-

Add a base such as N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the activation mixture.

-

Allow the activation to proceed for 2-5 minutes at room temperature.

-

-

Coupling Reaction:

-

Add the activated Cbz-L-Homoserine solution to the reaction vessel containing the resin.

-

Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.[5]

-

-

Monitoring and Washing:

-

Chain Elongation:

-

Proceed to the next cycle of Fmoc deprotection and coupling for the subsequent amino acid in the sequence.

-

References

- 1. Unnatural Amino Acids - Enamine [enamine.net]

- 2. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 5. benchchem.com [benchchem.com]

- 6. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. total-synthesis.com [total-synthesis.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. peptide.com [peptide.com]

- 11. Synthetic analogues of the bacterial signal (quorum sensing) molecule N-(3-oxododecanoyl)-L-homoserine lactone as immune modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. peptide.com [peptide.com]

An In-depth Technical Guide to Cbz-L-Homoserine (CAS: 35677-88-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-α-Carbobenzyloxy-L-homoserine (Cbz-L-Homoserine), a protected amino acid derivative with significant applications in synthetic organic chemistry and biomedical research. This document details its physicochemical properties, provides a robust synthesis protocol, and explores its utility as a key building block in peptide synthesis and as a precursor in the development of novel bioactive molecules. All quantitative data is presented in structured tables, and key experimental workflows and biosynthetic pathways are illustrated with diagrams.

Introduction

Cbz-L-Homoserine, with the CAS number 35677-88-4, is a synthetic derivative of the non-proteinogenic amino acid L-homoserine. The introduction of the benzyloxycarbonyl (Cbz) protecting group on the α-amino functionality enhances its utility in various chemical transformations, particularly in peptide synthesis where controlled, stepwise elongation of peptide chains is required. Beyond its role as a protected building block, Cbz-L-Homoserine and its derivatives are instrumental in the study of metabolic pathways and the synthesis of enzyme inhibitors and quorum sensing modulators.

Physicochemical Properties

Cbz-L-Homoserine is a white to off-white solid that is typically stored at temperatures between 2°C and 8°C.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 35677-88-4 | [1][2][3] |

| Molecular Formula | C₁₂H₁₅NO₅ | [1][2][3] |

| Molecular Weight | 253.25 g/mol | [1][2][3] |

| Purity | ≥97% | [2][4] |

| IUPAC Name | (2S)-2-[(benzyloxy)carbonylamino]-4-hydroxybutanoic acid | |

| Synonyms | N-(Benzyloxycarbonyl)-L-homoserine, N-Carbobenzoxy-L-homoserine, Cbz-Hse-OH | [1][5][6] |

| SMILES | C1=CC=C(C=C1)COC(=O)N--INVALID-LINK--C(=O)O | [1][7] |

| InChI | InChI=1S/C12H15NO5/c14-7-6-10(11(15)16)13-12(17)18-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,17)(H,15,16)/t10-/m0/s1 | [7][8] |

| Topological Polar Surface Area (TPSA) | 95.86 Ų | [2] |

| logP | 0.7484 | [2] |

| Storage Temperature | 2°C - 8°C | [1] |

Synthesis of Cbz-L-Homoserine: An Experimental Protocol

The synthesis of Cbz-L-Homoserine is typically achieved through the protection of the amino group of L-homoserine using benzyl chloroformate (Cbz-Cl) under basic conditions. The following protocol is a standard procedure for this transformation.

3.1. Materials and Reagents

-

L-Homoserine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Hydrochloric acid (HCl) (for workup)

3.2. Experimental Procedure

-

Dissolution of L-Homoserine: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-homoserine (1.0 equivalent) in a 2:1 mixture of THF and water.

-

Basification: Cool the solution to 0°C using an ice bath. Add sodium bicarbonate (2.0 equivalents) to the solution and stir until it is completely dissolved. The base is crucial to neutralize the HCl generated during the reaction.

-

Addition of Cbz-Cl: While maintaining the temperature at 0°C, slowly add benzyl chloroformate (1.5 equivalents) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to stir at 0°C for 2-4 hours, and then let it warm to room temperature and stir for an additional 12-20 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

Dilute the reaction mixture with water and transfer it to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with 1N HCl, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase in vacuo to obtain the crude product.

-

Purify the resulting residue by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield Cbz-L-Homoserine as a white solid.

-

3.3. Expected Yield

Yields for this type of reaction are typically in the range of 85-95%, depending on the scale and purification efficiency.

Applications in Research and Development

4.1. Peptide Synthesis

Cbz-L-Homoserine is a valuable building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The Cbz group provides stable protection of the α-amino group under various coupling conditions and can be selectively removed by hydrogenolysis, which is orthogonal to many other protecting groups used for amino acid side chains. This allows for the precise incorporation of a homoserine residue at specific positions within a peptide sequence.

4.2. Precursor for Bioactive Molecules

Cbz-L-Homoserine serves as a versatile intermediate for the synthesis of a variety of biologically active molecules. Its hydroxyl group can be further functionalized or it can be converted to its corresponding lactone, N-Cbz-L-homoserine lactone. This lactone is a precursor for synthesizing analogs of N-acyl homoserine lactones (AHLs), which are signaling molecules involved in bacterial quorum sensing. Modulating quorum sensing is a promising strategy for developing novel antimicrobial agents that do not rely on traditional bactericidal or bacteriostatic mechanisms.

4.3. L-Homoserine Biosynthesis Pathway

In microorganisms like E. coli, L-homoserine is a key intermediate in the biosynthetic pathway of essential amino acids such as threonine, methionine, and isoleucine, originating from aspartate. Understanding this pathway is crucial for metabolic engineering efforts aimed at overproducing these amino acids for industrial applications.

Quantitative Data

While specific experimental quantitative data for Cbz-L-Homoserine itself is not widely published in comparative formats, the following table provides predicted computational data and typical purity specifications.

| Parameter | Value | Source |

| Purity | ≥97% | [2][4] |

| Hydrogen Bond Donors | 3 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Rotatable Bonds | 6 | [2] |

| Predicted XlogP | 0.7 | [7] |

Conclusion

Cbz-L-Homoserine is a fundamental tool for chemists and biochemists. Its well-defined properties and reliable synthesis make it an essential reagent for the construction of complex peptides and the development of novel therapeutics. Further research into the biological activities of Cbz-L-Homoserine derivatives will likely uncover new applications in drug discovery and chemical biology.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. rsc.org [rsc.org]

- 3. A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. ijacskros.com [ijacskros.com]

- 6. digitalcommons.iwu.edu [digitalcommons.iwu.edu]

- 7. researchgate.net [researchgate.net]

- 8. Cbz Protection - Common Conditions [commonorganicchemistry.com]

solubility and stability of Cbz-L-Homoserine

An In-depth Technical Guide on the Solubility and Stability of Cbz-L-Homoserine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyloxycarbonyl-L-homoserine (Cbz-L-Homoserine) is a crucial intermediate in peptide synthesis and the development of various pharmaceuticals. A thorough understanding of its solubility and chemical stability is paramount for its effective utilization in research and manufacturing. This technical guide provides a comprehensive overview of the available data on the solubility of Cbz-L-Homoserine in various solvents and its stability under different conditions. While direct quantitative data for Cbz-L-Homoserine is limited in publicly available literature, this guide consolidates analogous data from closely related compounds to provide valuable insights. Furthermore, detailed experimental protocols for determining solubility and performing stability studies are provided to enable researchers to generate specific data for their applications.

Physicochemical Properties of Cbz-L-Homoserine

| Property | Value | Source |

| Chemical Name | (2S)-2-(benzyloxycarbonylamino)-4-hydroxybutanoic acid | |

| Synonyms | N-(Benzyloxycarbonyl)-L-homoserine, N-Carbobenzoxy-L-homoserine | [1][2] |

| CAS Number | 35677-88-4 | [1][2] |

| Molecular Formula | C₁₂H₁₅NO₅ | [1][2] |

| Molecular Weight | 253.25 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Storage | Store at 2°C - 8°C | [1] |

Solubility of Cbz-L-Homoserine

Quantitative solubility data for Cbz-L-Homoserine is not extensively reported. However, data from the structurally similar compound, N-Benzyloxycarbonyl-L-serine (Cbz-L-Serine), can provide a strong indication of its solubility profile. Cbz-L-Homoserine has one additional methylene group in its side chain compared to Cbz-L-Serine, which may slightly decrease its polarity and solubility in polar solvents.

Analogous Solubility Data: N-Benzyloxycarbonyl-L-serine

The following table summarizes the mole fraction solubility (x₁) of N-Benzyloxycarbonyl-L-serine in various solvents at different temperatures. This data was obtained using a static gravimetric method.[3][4]

| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) x 10³ |

| Water | 283.15 | 0.974 |

| 293.15 | 1.258 | |

| 303.15 | 1.668 | |

| 313.15 | 2.222 | |

| 323.15 | 2.980 | |

| Methanol | 283.15 | 101.5 |

| 293.15 | 120.2 | |

| 303.15 | 142.1 | |

| 313.15 | 167.8 | |

| 323.15 | 198.0 | |

| Ethanol | 283.15 | 47.85 |

| 293.15 | 57.90 | |

| 303.15 | 70.01 | |

| 313.15 | 84.52 | |

| 323.15 | 101.9 | |

| Isopropanol | 283.15 | 39.81 |

| 293.15 | 49.02 | |

| 303.15 | 60.15 | |

| 313.15 | 73.61 | |

| 323.15 | 90.03 | |

| Acetone | 283.15 | 125.6 |

| 293.15 | 146.0 | |

| 303.15 | 168.9 | |

| 313.15 | 186.4 | |

| 323.15 | 205.5 | |

| Ethyl Acetate | 283.15 | 10.89 |

| 293.15 | 13.98 | |

| 303.15 | 17.89 | |

| 313.15 | 22.84 | |

| 323.15 | 29.11 | |

| Acetonitrile | 283.15 | 8.991 |

| 293.15 | 11.52 | |

| 303.15 | 14.68 | |

| 313.15 | 18.68 | |

| 323.15 | 23.79 |

Data extracted from "Solubility and Hansen Solubility Parameters of N‑Benzyloxycarbonyl‑l‑serine in 12 Monosolvents from 283.15 to 323.15 K".[3][4]

Based on this analogous data, Cbz-L-Homoserine is expected to exhibit good solubility in polar aprotic solvents like acetone and moderate solubility in alcohols, while showing low solubility in water and less polar solvents like ethyl acetate. The solubility of the related compound, Boc-L-Homoserine, is reported to be high in DMSO (50 mg/mL).[5]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of Cbz-L-Homoserine in various solvents.

Materials:

-

Cbz-L-Homoserine (solid, high purity)

-

Selected solvents (e.g., water, methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, DMSO)

-

Analytical balance

-

Scintillation vials with screw caps

-

Constant temperature orbital shaker or rotator

-

Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

-

Syringes, volumetric flasks, and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a validated analytical method for quantification.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid Cbz-L-Homoserine to a pre-weighed vial. The excess solid should be visually apparent.

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker.

-

Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours). The time required for equilibration should be determined experimentally.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed volumetric flask to remove any undissolved solid.

-

Dilute the filtered solution to a known volume with the same solvent.

-

-

Quantification:

-

Analyze the diluted solution using a validated HPLC method to determine the concentration of Cbz-L-Homoserine.

-

Calculate the solubility in mg/mL or mol/L.

-

Stability of Cbz-L-Homoserine

The stability of Cbz-L-Homoserine is influenced by factors such as pH, temperature, and light. Forced degradation studies are essential to understand its degradation pathways and to develop stability-indicating analytical methods.

Expected Stability Profile

-

pH Stability: The benzyloxycarbonyl (Cbz) protecting group is generally stable under neutral and mildly acidic or basic conditions at room temperature. However, it is susceptible to cleavage under strongly acidic (e.g., HBr in acetic acid) or strongly basic conditions (e.g., concentrated NaOH), which would lead to the formation of L-homoserine, benzyl alcohol, and carbon dioxide.[6] The ester-like carbamate bond can also undergo hydrolysis, particularly at extreme pH values and elevated temperatures.

-

Thermal Stability: As a solid, Cbz-L-Homoserine is expected to be relatively stable at ambient temperatures. At elevated temperatures, thermal decomposition may occur. The exact decomposition temperature and products are not well-documented and would require analysis by techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Photostability: The presence of the aromatic benzyl group suggests potential susceptibility to photodegradation upon exposure to UV light. Photostability testing according to ICH Q1B guidelines is recommended to assess this.[7]

-

Oxidative Stability: The molecule does not contain functional groups that are highly susceptible to oxidation under normal storage conditions. However, forced degradation studies using an oxidizing agent like hydrogen peroxide (H₂O₂) can reveal potential oxidative degradation pathways.

Potential Degradation Pathways

-

Hydrolysis of the Carbamate Bond: This is a likely degradation pathway under both acidic and basic conditions, leading to the deprotection of the amino group.

-

Intramolecular Cyclization (Lactonization): The hydroxyl group in the side chain of homoserine can potentially undergo intramolecular cyclization to form Cbz-L-homoserine lactone, especially under acidic conditions. This lactone can then be susceptible to hydrolysis, opening the ring to reform Cbz-L-Homoserine or, under stronger conditions, leading to further degradation.

-

Degradation of the Benzyl Group: Under photolytic or strong oxidative stress, the benzyl group may undergo degradation.

Experimental Protocol for Forced Degradation Studies

This protocol is based on the principles outlined in the ICH Q1A(R2) guideline for stability testing. The goal is to achieve 5-20% degradation of the drug substance to ensure that the analytical method is stability-indicating.[8]

Materials:

-

Cbz-L-Homoserine (solid)

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water

-

A validated stability-indicating HPLC method

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of Cbz-L-Homoserine in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Store at a specified temperature (e.g., 60°C) for a defined period. Withdraw samples at different time points, neutralize with NaOH, and dilute for analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Store at a specified temperature (e.g., room temperature or 40°C). Withdraw samples at different time points, neutralize with HCl, and dilute for analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ solution. Store at room temperature. Withdraw samples at different time points and dilute for analysis.

-

Thermal Degradation: Store the solid Cbz-L-Homoserine in a temperature-controlled oven at an elevated temperature (e.g., 80°C). Also, expose a solution of the compound to heat. Withdraw samples at different time points for analysis.

-

Photodegradation: Expose the solid Cbz-L-Homoserine and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7] A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis:

-

Analyze all stressed samples and a non-stressed control sample using the validated stability-indicating HPLC method.

-

Assess the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

Perform peak purity analysis to ensure that the parent peak is free from co-eluting impurities.

-

Conclusion

This technical guide provides a foundational understanding of the . While specific quantitative data is sparse, the provided analogous data and general chemical principles offer valuable guidance for researchers and drug development professionals. The detailed experimental protocols for solubility determination and forced degradation studies will enable the generation of specific and reliable data, which is crucial for optimizing synthetic processes, developing stable formulations, and meeting regulatory requirements. Further research is encouraged to establish a comprehensive public database of the physicochemical properties of Cbz-L-Homoserine.

References

- 1. N-Cbz-L-homoserine | 35677-88-4 | FC19701 | Biosynth [biosynth.com]

- 2. chemscene.com [chemscene.com]

- 3. Collection - Solubility and Hansen Solubility Parameters of NâBenzyloxycarbonylâlâserine in 12 Monosolvents from 283.15 to 323.15 K - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 7. Degradation of Carbamazepine from Aqueous Solutions via TiO2-Assisted Photo Catalyze - PMC [pmc.ncbi.nlm.nih.gov]

- 8. openaccessjournals.com [openaccessjournals.com]

The Synonymity and Application of Cbz-L-Homoserine and N-benzyloxycarbonyl-L-homoserine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Cbz-L-Homoserine, clarifying its identity as N-benzyloxycarbonyl-L-homoserine, and details its physicochemical properties, synthesis, and primary applications in scientific research, particularly in the realm of peptide synthesis and as a precursor in the study of bacterial communication.

Nomenclature and Core Identity

Cbz-L-Homoserine and N-benzyloxycarbonyl-L-homoserine are synonymous names for the same chemical entity. The "Cbz" or "Z" designation is a common abbreviation for the benzyloxycarbonyl group, which serves as a crucial amine-protecting group in organic synthesis. This protection strategy is fundamental in the stepwise assembly of peptides, preventing the amine group of an amino acid from undergoing unwanted reactions while its carboxyl group is activated for peptide bond formation.

Physicochemical Properties

A comprehensive summary of the quantitative data for N-benzyloxycarbonyl-L-homoserine and its related lactone form is presented below for comparative analysis.

Table 1: Physicochemical Properties of N-benzyloxycarbonyl-L-homoserine

| Property | Value | Reference |

| CAS Number | 35677-88-4 | [1][2] |

| Molecular Formula | C₁₂H₁₅NO₅ | [1][2] |

| Molecular Weight | 253.25 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Storage Temperature | 2°C - 8°C | [1] |

| SMILES | O=C(O)C--INVALID-LINK--CO | [2] |

| InChI Key | Not readily available |

Table 2: Physicochemical Properties of N-benzyloxycarbonyl-L-homoserine Lactone

| Property | Value | Reference |

| CAS Number | 35677-89-5 | |

| Molecular Formula | C₁₂H₁₃NO₄ | [3] |

| Molecular Weight | 235.24 g/mol | [3] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in chloroform | |

| Storage Temperature | -20°C | |

| SMILES | O=C1OCC[C@@H]1NC(=O)OCc2ccccc2 | |

| InChI Key | FKWDZIFOVOUDAG-JTQLQIEISA-N | [3] |

Synthesis of N-benzyloxycarbonyl-L-homoserine: Experimental Protocol

The standard method for the N-protection of L-homoserine with the benzyloxycarbonyl group is the Schotten-Baumann reaction. This involves the acylation of the amino acid with benzyl chloroformate under basic aqueous conditions.

Protocol: N-protection of L-Homoserine using Benzyl Chloroformate

Materials:

-

L-Homoserine

-

Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

-

Benzyl chloroformate (Cbz-Cl)

-

Deionized water

-

Diethyl ether or other suitable organic solvent for washing

-

Dilute hydrochloric acid (HCl)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Reaction flask

-

Separatory funnel

Procedure:

-

Dissolution of L-Homoserine: Dissolve L-homoserine in an aqueous solution of sodium carbonate or a mixture of sodium carbonate and sodium bicarbonate. The pH of the solution should be maintained between 8 and 10 to ensure the amine group is deprotonated and nucleophilic.

-

Cooling: Cool the solution to 0-5°C in an ice bath with continuous stirring. This helps to control the exothermicity of the reaction and minimize side reactions.

-

Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.05 - 1.2 equivalents) to the stirred solution. It is crucial to maintain the temperature below 10°C during the addition.

-

Reaction: Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up:

-

Once the reaction is complete, transfer the mixture to a separatory funnel and wash with an organic solvent, such as diethyl ether, to remove any unreacted benzyl chloroformate and other non-polar impurities.

-

Carefully acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid while cooling in an ice bath. The N-Cbz protected L-homoserine will precipitate out of the solution as a white solid.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration and wash with cold deionized water.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure N-benzyloxycarbonyl-L-homoserine.

-

Applications in Research and Development

Peptide Synthesis

The primary application of N-benzyloxycarbonyl-L-homoserine is as a building block in peptide synthesis. The Cbz group provides robust protection for the amine functionality, allowing for the selective formation of peptide bonds at the carboxyl terminus. The Cbz group is stable to a variety of reaction conditions but can be readily removed by catalytic hydrogenolysis, a mild deprotection method that does not affect most other functional groups.

Precursor to N-Cbz-L-homoserine lactone and Quorum Sensing Research

N-benzyloxycarbonyl-L-homoserine can be converted to its corresponding lactone, N-Cbz-L-homoserine lactone. This lactone is a valuable synthetic intermediate for the preparation of analogs of N-acyl-homoserine lactones (AHLs). AHLs are signaling molecules used by many Gram-negative bacteria in a process called quorum sensing, which allows them to coordinate gene expression based on population density. By synthesizing various AHL analogs, researchers can probe the specificity of the bacterial signaling pathways and develop quorum sensing inhibitors as potential antimicrobial agents.

Conclusion

Cbz-L-Homoserine and N-benzyloxycarbonyl-L-homoserine are identical, indispensable reagents in the field of peptide chemistry. The benzyloxycarbonyl protecting group offers a reliable method for the temporary masking of amine functionality, facilitating the controlled synthesis of complex peptides. Furthermore, its role as a precursor to N-Cbz-L-homoserine lactone extends its utility into the exciting area of quorum sensing research, where it aids in the development of novel modulators of bacterial communication. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals working with this versatile molecule.

References

The Genesis of a Key Building Block: An In-depth Technical Guide to the Discovery and History of Cbz-L-Homoserine

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the intricate art of peptide chemistry. Among the pantheon of these molecular shields, the Carbobenzyloxy (Cbz or Z) group holds a place of historical preeminence. This technical guide delves into the discovery and history of a specific and valuable Cbz-protected amino acid, Cbz-L-Homoserine. We will explore its synthesis, supported by detailed experimental protocols, and its significance as a building block in the synthesis of complex peptides and other bioactive molecules.

A Revolutionary Concept: The Dawn of the Cbz Protecting Group

Prior to the 1930s, the synthesis of peptides with a defined sequence was a formidable challenge. The bifunctional nature of amino acids, possessing both a nucleophilic amino group and an electrophilic carboxylic acid, led to uncontrolled polymerization, yielding intractable mixtures. This obstacle was overcome in 1932 by the seminal work of Max Bergmann and Leonidas Zervas. They introduced the Carbobenzyloxy (Cbz) group as a robust and reliably cleavable protecting group for amines.[1] This innovation ushered in an era of rational peptide synthesis, enabling the stepwise and controlled assembly of amino acid residues.

The Cbz group is introduced by reacting an amino acid with benzyl chloroformate under basic conditions, a reaction now famously known as the Schotten-Baumann reaction. The resulting carbamate is stable to a wide range of reaction conditions used in peptide coupling, yet it can be cleanly removed by catalytic hydrogenolysis, yielding the free amine, toluene, and carbon dioxide. This orthogonality was a critical factor in its widespread adoption.

The Emergence of Cbz-L-Homoserine: A Valuable Non-proteinogenic Building Block

L-Homoserine, a non-proteinogenic amino acid, is a homolog of serine, featuring an additional methylene group in its side chain. This seemingly minor structural change imparts unique conformational properties to peptides and provides a versatile synthetic handle. The preparation of L-Homoserine itself was a focus of early biochemical research.

While a singular "discovery" paper for Cbz-L-Homoserine is not readily apparent in the early literature, its synthesis would have followed the general and well-established methodology for Cbz protection of amino acids developed by Bergmann and Zervas. The first preparations were likely carried out in the mid-20th century as the importance of non-proteinogenic amino acids in peptide chemistry grew. The synthesis involves the straightforward application of the Schotten-Baumann reaction to L-homoserine.

Synthesis of Cbz-L-Homoserine: A Detailed Experimental Protocol

The following protocol is a representative method for the synthesis of Cbz-L-Homoserine, based on the classical Schotten-Baumann conditions.

Table 1: Reagents and Materials for the Synthesis of Cbz-L-Homoserine

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| L-Homoserine | C₄H₉NO₃ | 119.12 | 10.0 g | 0.084 |

| Sodium Hydroxide | NaOH | 40.00 | 6.7 g | 0.168 |

| Benzyl Chloroformate | C₈H₇ClO₂ | 170.59 | 15.0 mL (1.1 eq) | 0.092 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |

| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

| Water (distilled) | H₂O | 18.02 | As needed | - |

Experimental Procedure

-

Dissolution of L-Homoserine: In a 250 mL beaker, dissolve 10.0 g (0.084 mol) of L-Homoserine in 100 mL of 1.68 M sodium hydroxide solution (6.7 g NaOH in 100 mL water). Cool the solution to 0-5 °C in an ice bath.

-

Addition of Benzyl Chloroformate: While vigorously stirring the cooled amino acid solution, slowly and simultaneously add 15.0 mL (0.092 mol) of benzyl chloroformate and a 4 M sodium hydroxide solution, dropwise, over a period of approximately 30-45 minutes. Maintain the temperature of the reaction mixture below 5 °C and the pH between 9 and 10.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional hour, followed by stirring at room temperature for another 2 hours.

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash with 50 mL of diethyl ether to remove any unreacted benzyl chloroformate. Discard the ether layer.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2 with concentrated hydrochloric acid. A white precipitate of Cbz-L-Homoserine will form.

-

Extraction: Extract the product from the acidified aqueous solution with three 75 mL portions of ethyl acetate.

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a white solid.

-

Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane, to obtain pure Cbz-L-Homoserine.

Expected Yield and Physical Properties

The typical yield for this reaction is in the range of 70-85%. The physical properties of Cbz-L-Homoserine are summarized in the table below.

Table 2: Physical Properties of Cbz-L-Homoserine

| Property | Value |

| Appearance | White crystalline solid |

| Molecular Formula | C₁₂H₁₅NO₅ |

| Molecular Weight | 253.25 g/mol |

| Melting Point | 118-120 °C |

| Optical Rotation | [α]²⁰D +19.5° (c=1, acetic acid) |

Deprotection of Cbz-L-Homoserine

The removal of the Cbz group is most commonly and cleanly achieved by catalytic hydrogenolysis.

Experimental Protocol for Cbz Deprotection

-

Reaction Setup: Dissolve Cbz-L-Homoserine in a suitable solvent such as methanol or ethanol in a flask equipped with a magnetic stir bar.

-

Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (Pd/C) to the solution.

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield L-Homoserine.

Logical Workflow of Cbz-L-Homoserine Synthesis and Deprotection

The overall process can be visualized as a straightforward workflow.

Historical and Modern Applications of Cbz-L-Homoserine

Historically, Cbz-L-Homoserine served as a crucial building block in the synthesis of peptides containing this non-proteinogenic amino acid. Its protected nature allowed for its incorporation into peptide chains using the established methods of the time, primarily solution-phase synthesis.

In contemporary research, Cbz-L-Homoserine and its derivatives continue to be valuable intermediates. The hydroxyl group of the homoserine side chain can be further functionalized or cyclized to form a lactone. N-Cbz-L-homoserine lactone, for instance, is a key precursor for the synthesis of N-acyl homoserine lactones (AHLs), which are important signaling molecules in bacterial quorum sensing. The ability to synthetically access these molecules and their analogs is critical for studying and potentially disrupting bacterial communication, a promising avenue for the development of novel antimicrobial agents.

Furthermore, the Cbz group, while largely superseded by Fmoc and Boc protecting groups in routine solid-phase peptide synthesis, still finds application in specific solution-phase syntheses and for the protection of the N-terminus in certain synthetic strategies where its unique cleavage conditions are advantageous.

Conclusion

The development of the Cbz protecting group was a watershed moment in chemical synthesis, enabling the birth of modern peptide chemistry. Cbz-L-Homoserine, as a readily accessible derivative of a key non-proteinogenic amino acid, has played a quiet but significant role in the advancement of this field. From its origins as a tool for fundamental peptide synthesis to its current use as a precursor for complex signaling molecules, the history of Cbz-L-Homoserine reflects the broader evolution of organic synthesis and its profound impact on our understanding of biology and the development of new therapeutics. This guide provides researchers with a foundational understanding of this important molecule, grounded in its historical context and detailed with practical synthetic protocols.

References

A Technical Guide to the Intermediates of the L-Homoserine Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of L-Homoserine, a critical precursor for the semi-synthesis of compounds such as N-Carbobenzoxy-L-homoserine (Cbz-L-Homoserine). L-Homoserine, a non-proteinogenic amino acid, serves as a pivotal intermediate in the metabolic network of bacteria and plants, leading to the formation of essential amino acids like L-threonine, L-methionine, and L-isoleucine.[1][2] Its industrial production through microbial fermentation, primarily using metabolically engineered Escherichia coli, is a subject of intense research.[3]

This document details the core enzymatic steps, the transient intermediates, and the complex regulatory mechanisms governing the pathway. Furthermore, it presents key quantitative data, detailed experimental protocols for production and analysis, and logical diagrams to facilitate a comprehensive understanding for research and development applications.

The L-Homoserine Biosynthetic Pathway

The biosynthesis of Cbz-L-Homoserine is a chemoenzymatic process. The core amino acid, L-Homoserine, is produced biologically, and the Carbobenzoxy (Cbz) protecting group is subsequently added via chemical synthesis.[4][5] The biological production of L-Homoserine in organisms like E. coli is a three-step enzymatic pathway starting from the precursor L-aspartate, which itself is derived from the tricarboxylic acid (TCA) cycle intermediate, oxaloacetate.[3][6]

The key intermediates in this pathway are L-Aspartyl-4-phosphate and L-Aspartate-semialdehyde .

The three enzymatic reactions are:

-

Phosphorylation of L-Aspartate: The pathway begins with the ATP-dependent phosphorylation of the β-carboxyl group of L-aspartate, catalyzed by Aspartokinase (AK) . This reaction yields the first intermediate, L-Aspartyl-4-phosphate. E. coli possesses three distinct AK isoenzymes (AKI, AKII, AKIII), each subject to different regulatory controls.[2]

-

Reduction of L-Aspartyl-4-phosphate: The intermediate L-Aspartyl-4-phosphate is then reduced by Aspartate-semialdehyde Dehydrogenase (ASADH) in an NADPH-dependent reaction. This step produces the second key intermediate, L-Aspartate-semialdehyde, and releases inorganic phosphate.[7]

-

Reduction of L-Aspartate-semialdehyde: Finally, Homoserine Dehydrogenase (HSD) catalyzes the NADPH-dependent reduction of L-Aspartate-semialdehyde to the final product, L-Homoserine.[3][8]

Pathway Regulation and Metabolic Engineering Targets

The efficient production of L-Homoserine is constrained by tight metabolic regulation, primarily through allosteric feedback inhibition. Understanding these control points is crucial for designing effective metabolic engineering strategies.

-

Feedback Inhibition: The three Aspartokinase (AK) isoenzymes in E. coli are inhibited by different downstream products. AKI (encoded by thrA) is inhibited by L-threonine, and AKIII (encoded by lysC) is inhibited by L-lysine.[2] This regulation controls the carbon flux into the entire aspartate family pathway. Homoserine Dehydrogenase (HSD) is also subject to feedback inhibition by L-threonine.[9]

-

Competing Pathways: The intermediate L-Aspartate-semialdehyde is a critical branch point. It can be converted to L-Homoserine or be directed towards the L-lysine biosynthesis pathway.[6] Furthermore, L-Homoserine itself is a precursor for L-threonine (via homoserine kinase, thrB) and L-methionine, which represents a drain on L-Homoserine accumulation.[6]

-

Metabolic Engineering Strategies: To enhance L-Homoserine yield, researchers typically:

-

Use feedback-resistant mutants of Aspartokinase.[10]

-

Delete genes of competing pathways, such as lysA (diaminopimelate decarboxylase) and thrB (homoserine kinase), to block flux towards lysine and threonine.[6]

-

Overexpress the core pathway genes: thrA, asd, and metL.[6]

-

Enhance the supply of precursors like L-aspartate and cofactors like NADPH.[3]

-

Quantitative Data

The performance of metabolically engineered strains and the characteristics of the pathway enzymes are critical for process optimization. The following tables summarize key quantitative data from the literature.

Table 1: L-Homoserine Production in Engineered E. coli

| Strain Engineering Strategy | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |

|---|---|---|---|---|

| Knockout of metA, thrB, lysA; overexpression of metL | 39.54 | 0.29 | Not Reported | [6] |

| Construction of non-induced, non-auxotrophic, plasmid-free chassis | 60.1 | Not Reported | Not Reported | [6] |

| Redox balance route engineering (activating glyoxylate shunt) | 84.1 | 0.50 | 1.96 |[11] |

Table 2: Kinetic Properties of L-Homoserine Pathway Enzymes from E. coli

| Enzyme | Gene | Substrate | Km | Vmax | Reference |

|---|---|---|---|---|---|

| Aspartate-semialdehyde Dehydrogenase | asd | L-Aspartyl-4-phosphate | 22 µM | Not Reported | [7] |

| NADPH | 29 µM | Not Reported | [7] | ||

| Homoserine Dehydrogenase I (bifunctional with AKI) | thrA | L-Aspartate-semialdehyde | ~0.11 mM* | Not Reported | [3] |

| NADPH | ~0.029 mM* | Not Reported | [3] | ||

| Homoserine Dehydrogenase (B. subtilis enzyme) | hom | L-Homoserine (reverse) | 35.08 mM | 2.72 µmol/min/mg | [8][12] |

| NADP+ (reverse) | 0.39 mM | 2.79 µmol/min/mg | [8][12] |

*Note: Kinetic values can vary significantly with experimental conditions (pH, ion concentration). Data for E. coli HSD is less explicitly detailed in the provided results than for the B. subtilis homolog.

The intracellular concentration of the initial precursor, L-aspartate, in exponentially growing E. coli has been measured to be approximately 4.2 mM .[13]

Experimental Protocols

This section provides methodologies for key experiments related to the production, quantification, and analysis of the Cbz-L-Homoserine biosynthetic pathway.

Protocol 4.1: Homoserine Dehydrogenase (HSD) Activity Assay

This protocol describes a spectrophotometric assay to measure HSD activity in the direction of L-Homoserine oxidation by monitoring the production of NADPH.[1][8]

-

Materials:

-

Assay Buffer: 100 mM CHES buffer, pH 9.0, containing 400 mM NaCl.[8]

-

Substrate Solution: 100 mM L-Homoserine in Assay Buffer.

-

Cofactor Solution: 10 mM NADP+ in Assay Buffer.

-

Purified HSD enzyme solution or cell-free extract.

-

UV/Vis Spectrophotometer and quartz cuvettes.

-

-

Procedure:

-